2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid
CAS No.:
Cat. No.: VC13644817
Molecular Formula: C6H10N2O3S
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O3S |
|---|---|
| Molecular Weight | 190.22 g/mol |
| IUPAC Name | 2-(azetidin-3-ylidene)acetonitrile;methanesulfonic acid |
| Standard InChI | InChI=1S/C5H6N2.CH4O3S/c6-2-1-5-3-7-4-5;1-5(2,3)4/h1,7H,3-4H2;1H3,(H,2,3,4) |
| Standard InChI Key | MVQKKVBJZJLIHU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)O.C1C(=CC#N)CN1 |
| Canonical SMILES | CS(=O)(=O)O.C1C(=CC#N)CN1 |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
-
Molecular Formula: C₇H₁₀N₂O₃S (including methanesulfonic acid counterion) .
-
Storage Conditions: Stable under inert gas (nitrogen/argon) at 2–8°C .
Table 1: Key Structural and Physical Properties
The azetidine ring’s strain and the electron-withdrawing cyano group contribute to its reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step process:
-
Azetidine Functionalization: Azetidin-3-ol is reacted with methanesulfonyl chloride in a biphasic system (e.g., THF/water) to form the sulfonated intermediate .
-
Cyano Group Introduction: The intermediate undergoes Knoevenagel condensation with acetonitrile derivatives under basic conditions .
Critical Reaction Conditions:
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonation of azetidin-3-ol | Methanesulfonyl chloride, THF/H₂O | 75–85% |
| 2 | Condensation with acetonitrile | NaHCO₃, reflux | 60–70% |
Applications in Pharmaceutical Development
Role in JAK Inhibitor Synthesis
The compound serves as a key intermediate in the production of Baricitinib (Olumiant®), a JAK1/JAK2 inhibitor approved for rheumatoid arthritis and COVID-19 treatment . Its azetidine core facilitates selective binding to the kinase ATP pocket, while the cyano group enhances metabolic stability .
Table 3: Clinical Relevance of Derivatives
| Derivative | Target Indication | Mechanism of Action |
|---|---|---|
| Baricitinib | Rheumatoid arthritis | JAK1/JAK2 inhibition |
| Tofacitinib analogs | Autoimmune disorders | JAK3/STAT pathway modulation |
Preclinical Research
Recent studies highlight its utility in cancer therapy, where azetidine derivatives exhibit antiproliferative activity by disrupting cell cycle progression .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 3.40 (s, CH₃SO₃H), 2.59 (m, azetidine protons) .
-
LCMS: Retention time ~0.94 minutes (C18 column, acetonitrile/water) .
Quality Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume